Superior Hypoxia-Selective Tumor Imaging in In Vivo Models Compared to Control
In an A549 lung cancer xenograft model, NR-NO2 demonstrated enhanced tumor-specific fluorescence under hypoxic conditions when directly compared to a corresponding prodrug-like control compound [1]. This establishes its superior utility for hypoxia-selective imaging and targeted delivery verification in vivo.
| Evidence Dimension | In vivo tumor fluorescence signal under hypoxia |
|---|---|
| Target Compound Data | Selective accumulation and fluorescence signal at tumor site |
| Comparator Or Baseline | Corresponding prodrug-like control (not further specified) |
| Quantified Difference | Fluorescence signals under hypoxia superior to those of control [1] |
| Conditions | A549 solid tumor-bearing mice model |
Why This Matters
This directly demonstrates NR-NO2's advantage over a non-optimized prodrug scaffold for hypoxia-targeted imaging applications, validating its procurement for in vivo tumor microenvironment studies.
- [1] Karan, S., et al. (2023). Hypoxia-Directed and Self-Immolative Theranostic Agent: Imaging and Treatment of Cancer and Bacterial Infections. Journal of Medicinal Chemistry, 66(20), 14175-14187. View Source
